2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
CAS No.:
Cat. No.: VC14961388
Molecular Formula: C19H18ClFN2O2
Molecular Weight: 360.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClFN2O2 |
|---|---|
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
| Standard InChI | InChI=1S/C19H18ClFN2O2/c1-25-11-10-23-9-8-13-17(6-3-7-18(13)23)22-19(24)12-14-15(20)4-2-5-16(14)21/h2-9H,10-12H2,1H3,(H,22,24) |
| Standard InChI Key | VBGIOGCSNXOZDH-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=C(C=CC=C3Cl)F |
Introduction
2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound characterized by its unique structural features, including a chloro and fluorine-substituted phenyl group, an indole moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves multiple steps that require precise control of reaction conditions to achieve high yields and purity. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.
Biological Activities and Applications
Compounds similar to 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide are often studied for their roles as inhibitors or modulators of biological pathways, particularly those involving serotonin receptors. This makes them potential candidates for treating mood disorders and other psychiatric conditions. Further pharmacological studies are necessary to determine the specific biological activity of this compound.
Comparison with Similar Compounds
| Compound Name | Halogen Substituent | Indole Structure | Acetamide Group |
|---|---|---|---|
| 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide | Chlorine, Fluorine | Yes | Yes |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide | None | Yes | Yes |
| 2-(4-chlorophenyl)-N-[1-(3-methoxypropyl)-1H-indol-5-yl]acetamide | Chlorine | Yes | Yes |
| 5-Fluoro-N-[1-(3-hydroxypropyl)-1H-indol-4-yl]acetamide | Fluorine | Yes | Yes |
Interaction Studies
Understanding how this compound interacts with biological targets requires techniques such as molecular docking studies, binding affinity assays, and pharmacokinetic profiling. These studies can provide insights into its mechanism of action and how structural modifications might affect its biological activity and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume